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Compound of Interest

Compound Name: Mandestrobin

Cat. No.: B1253266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
fungicide Mandestrobin, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). The information is compiled to assist in the identification,
characterization, and quantification of this compound in various matrices.

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting
mitochondrial respiration in fungi.[1] Its chemical structure, (RS)-2-methoxy-N-methyl-2-[a-(2,5-
xylyloxy)-o-tolylJacetamide, gives rise to a characteristic spectroscopic fingerprint.[2]
Understanding this fingerprint is crucial for residue analysis, metabolism studies, and quality
control.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a
primary technique for the sensitive and selective quantification of Mandestrobin residues.[3]

Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of
Mandestrobin.
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Parameter Value Reference

N Positive Electrospray
lonization Mode o [4]
lonization (ESI+)

Precursor lon (m/z) 314 [4]
Product lon (Quantifier) (m/z) 192 [4]
Product lon (Qualifier) (m/z) 160 [4]

Experimental Protocols
Sample Preparation: QUEChERS Method

A common and effective method for extracting Mandestrobin from various matrices is the
QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

o Homogenization: A representative sample (e.g., 10-15 g of a plant commaodity) is
homogenized.

o Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of
acetonitrile. For dry samples, rehydration with water may be necessary.

e Salting Out: QUEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium
citrate) are added, and the tube is shaken vigorously for 1 minute.

o Centrifugation: The sample is centrifuged at =3000 rpm for 5-10 minutes to separate the
acetonitrile extract.

» Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is
transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) to
remove organic acids and C18 to remove non-polar interferences. The tube is vortexed and
centrifuged.

» Final Extract: The resulting supernatant is the final extract, which can be filtered before LC-
MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
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« Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass
spectrometer.

e Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing
0.1% formic acid or ammonium formate.

« lonization: Positive Electrospray lonization (ESI+).

e Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity
and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally derived NMR spectra for Mandestrobin are limited, the
expected chemical shifts can be predicted based on its chemical structure. The following tables
provide an estimation of *H and 3C NMR chemical shifts.

Data Presentation

1H NMR (Predicted)

Expected Chemical Shift

Protons Multiplicity
(ppm)

Aromatic protons 6.8-7.5 Multiplets

Methoxy protons (-OCHs3) ~3.5 Singlet

N-Methyl protons (-NCHs) ~2.8 Doublet

l?imethyl protons on phenoxy 2224 Singlets

ring

Methylene protons (-OCHz-) ~5.0-5.2 Singlet

Methine proton (-CH-) ~4.8 Singlet
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13C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) | |---]---|---] | Carbonyl carbon (C=0) | ~170 | |
Aromatic carbons | 110 - 160 | | Methoxy carbon (-OCHs) | ~58 | | N-Methyl carbon (-NCH3) |
~26 | | Methylene carbon (-OCHz-) | ~70 | | Methine carbon (-CH-) | ~85 | | Dimethyl carbons on
phenoxy ring | ~16, ~21 |

Experimental Protocols

General NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve 5-10 mg of purified Mandestrobin in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

» 'H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum with a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be required compared to *H NMR due to the lower natural abundance of 13C.

o Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.qg.,
TMS).

Infrared (IR) Spectroscopy

Similar to NMR, specific experimental IR spectra for Mandestrobin are not readily available.
However, the characteristic absorption bands can be predicted based on the functional groups
present in the molecule.

Data Presentation

Predicted IR Absorption Bands
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Expected Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (amide) 3300 - 3500 Medium
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
C=0 stretch (amide) 1630 - 1680 Strong
C=C stretch (aromatic) 1450 - 1600 Medium
C-O stretch (ether) 1000 - 1300 Strong
C-N stretch 1020 - 1250 Medium

Experimental Protocols

General IR Spectroscopy Procedure

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of Mandestrobin is
ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on
the ATR crystal.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm™1).

o Background Correction: A background spectrum (of the empty sample compartment or pure
KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of
Mandestrobin.

Caption: General workflow for the spectroscopic analysis of Mandestrobin.
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Caption: Detailed workflow for LC-MS/MS analysis of Mandestrobin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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